3-(Chloromethyl)-1-methanesulfonylpyrrolidine

Description

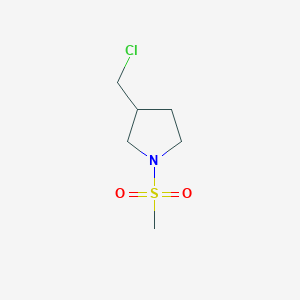

3-(Chloromethyl)-1-methanesulfonylpyrrolidine is a pyrrolidine derivative featuring a chloromethyl (-CH2Cl) group at the 3-position and a methanesulfonyl (-SO2CH3) group at the 1-position. The chloromethyl group is known for its electrophilic character, enabling alkylation reactions, while the methanesulfonyl group enhances stability and modulates solubility .

Properties

IUPAC Name |

3-(chloromethyl)-1-methylsulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c1-11(9,10)8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIRHMDAYUMIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-methanesulfonylpyrrolidine typically involves the chloromethylation of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methanesulfonylpyrrolidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can undergo reduction reactions to remove the sulfonyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.

Oxidation: Sulfone derivatives are the major products.

Reduction: The primary product is the de-sulfonylated pyrrolidine.

Scientific Research Applications

3-(Chloromethyl)-1-methanesulfonylpyrrolidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methanesulfonylpyrrolidine involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methanesulfonyl group can participate in various redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Chloromethyl)-1-methanesulfonylpyrrolidine with structurally or functionally related compounds from the evidence:

Structural and Functional Differences

- Sulfonyl vs. Ether Groups : The methanesulfonyl group in the target compound contrasts with the ether group in BCME. Sulfonyl groups are less volatile and more stable, reducing airborne exposure risks compared to BCME .

- Hybrid Derivatives : Urea-thiazole analogs (e.g., compound 8a) demonstrate higher molecular weights (>360 g/mol) and synthetic yields (~50–58%), suggesting that the target compound could serve as an intermediate in similar drug discovery workflows .

Biological Activity

3-(Chloromethyl)-1-methanesulfonylpyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring and sulfonyl group, which contribute to its reactivity and biological properties. The presence of a chloromethyl group enhances its electrophilic character, potentially allowing it to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, disrupting metabolic pathways in target organisms.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

- Cellular Interaction : The compound may influence cellular processes such as apoptosis and proliferation through interaction with cellular receptors.

Biological Activity Data Table

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in combating antibiotic-resistant bacteria.

Antiproliferative Effects

Research has shown that this compound has antiproliferative effects on cancer cell lines, including Hela cells. The IC50 values suggest that it can effectively reduce cell viability, indicating its potential application in cancer therapy.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial load, supporting its use as an alternative treatment option.

-

Case Study 2: Cancer Cell Line Studies

- In another study focusing on Hela cells, treatment with the compound resulted in significant apoptosis rates compared to control groups. This suggests a mechanism through which the compound may exert its antiproliferative effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.